7-(4-bromophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 7-(4-bromophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidin-4(3H)-one derivative characterized by a bicyclic heterocyclic core. Key structural features include:
- At position 7: A 4-bromophenyl group, which introduces steric bulk and electronic effects due to the bromine atom.
- Its molecular formula is C₂₁H₁₇BrN₂OS, with a molecular weight of 425.34 g/mol (estimated). The bromophenyl and dimethylbenzyl groups distinguish it from simpler analogs and influence its pharmacological and physicochemical properties .
Properties
IUPAC Name |
7-(4-bromophenyl)-3-[(2,5-dimethylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2OS/c1-13-3-4-14(2)16(9-13)10-24-12-23-19-18(11-26-20(19)21(24)25)15-5-7-17(22)8-6-15/h3-9,11-12H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQLXZCLXGBLKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-bromophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a novel organic molecule featuring a thieno[3,2-d]pyrimidine core structure. This class of compounds has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique combination of a bromophenyl group and a dimethylbenzyl substituent suggests enhanced interaction with biological targets.
Structural Characteristics
The molecular structure of the compound can be summarized as follows:
- Core Structure : Thieno[3,2-d]pyrimidine
- Substituents :
- 4-bromophenyl group
- 2,5-dimethylbenzyl group
This structural configuration is crucial for its biological activity and chemical reactivity.
Biological Activity Overview
Research indicates that derivatives of the thieno[3,2-d]pyrimidine scaffold exhibit various biological activities. The potential activities of This compound include:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens, particularly Mycobacterium species. For instance, thieno[3,2-d]pyrimidine derivatives have been reported to possess significant activity against Mycobacterium tuberculosis and Mycobacterium bovis .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For example, related compounds have demonstrated antiproliferative effects against several cancer cell lines. A study on similar thienopyrimidine derivatives revealed that some compounds exhibited IC50 values in the low micromolar range against FaDu cells (human pharyngeal squamous cell carcinoma) .
- Anti-inflammatory Effects : The compound's potential to selectively inhibit COX-2 over COX-1 indicates its promise as an anti-inflammatory agent .
Anticancer Activity
In a recent study evaluating thieno[3,2-d]pyrimidine derivatives, compound 7a (a close analog) was found to induce significant morphological changes in cancer cells and exhibited cytotoxicity through mechanisms involving autophagy and apoptosis. The study reported:
- IC50 Value : 1.73 μM against FaDu cells.
- Mechanism of Action : Induction of G2/M phase cell cycle arrest and inhibition of topoisomerase I and II activities .
Antimicrobial Activity
Research on structurally similar compounds has indicated promising antimicrobial properties. A notable finding is that certain thienopyrimidine derivatives exhibited potent activity against Mycobacterium tuberculosis, suggesting that the specific structural features contribute to enhanced biological interactions .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-Thioxo-1-(4-bromophenyl)-1,6-dihydropyrimidin-4-one | Structure | Antimicrobial |
| 2-(4-Bromophenyl)thiazole | Structure | Anticancer properties |
| Thieno[2,3-d]pyrimidin-4(3H)-ones | Structure | Antitubercular activity |
The comparison highlights the unique attributes of This compound , particularly its specific combination of substituents which may enhance its biological interactions compared to other similar compounds.
Synthesis and Future Directions
The synthesis of this compound can be approached through various methods that allow for targeted modifications to explore structure-activity relationships further. Future research should focus on:
- Detailed Mechanistic Studies : Understanding the precise molecular mechanisms underlying its biological activities.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Structural Modifications : Exploring how changes in substituents affect biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a structured comparison with structurally related compounds:
Table 1: Comparative Analysis of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
Key Findings:
Substituent Effects on Activity: Halogenated Aryl Groups: Bromine (Br) at the 4-position (target compound) may enhance binding affinity via hydrophobic interactions compared to chlorine (Cl) or fluorine (F) analogs .
Synthetic Routes: The target compound likely shares synthetic pathways with analogs, such as Claisen-Schmidt condensations or aza-Wittig reactions (used for fused thienopyrimidines in and ) .
Biological Activity Trends :
- Compounds with halogenated aryl groups (e.g., 4-bromo, 3-chloro) show enhanced anticancer and antimicrobial activities in studies (). For example, 4-chlorophenyl derivatives in exhibited higher cytotoxicity than doxorubicin .
- Methoxy and hydroxy groups () improve solubility but may reduce membrane permeability compared to lipophilic substituents like bromine or trifluoromethyl .
The 2,5-dimethylbenzyl group may confer resistance to oxidative metabolism, a feature observed in similarly substituted compounds () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
